(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structure and properties. This compound features a biindolinylidene core with bromine atoms and long alkyl chains, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, including the formation of the biindolinylidene core, bromination, and the attachment of decylpentadecyl chains. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or the biindolinylidene core.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanisms depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biindolinylidene derivatives with different substituents, such as:
- (E)-6,6’-Dichloro-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione
- (E)-6,6’-Difluoro-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
What sets (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione apart is its specific combination of bromine atoms and long alkyl chains, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C66H108Br2N2O2 |
---|---|
Molecular Weight |
1121.4 g/mol |
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-1-(5-decylpentadecyl)-2-oxoindol-3-ylidene]-1-(5-decylpentadecyl)indol-2-one |
InChI |
InChI=1S/C66H108Br2N2O2/c1-5-9-13-17-21-25-29-33-41-55(42-34-30-26-22-18-14-10-6-2)45-37-39-51-69-61-53-57(67)47-49-59(61)63(65(69)71)64-60-50-48-58(68)54-62(60)70(66(64)72)52-40-38-46-56(43-35-31-27-23-19-15-11-7-3)44-36-32-28-24-20-16-12-8-4/h47-50,53-56H,5-46,51-52H2,1-4H3/b64-63+ |
InChI Key |
RUKSNSVKIMCYPN-ZOPJMJKSSA-N |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.